molecular formula C19H23N3O B5683870 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one

2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one

Cat. No. B5683870
M. Wt: 309.4 g/mol
InChI Key: GDSSRPJZAWGRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one is a chemical compound that belongs to the class of azaspiro compounds. It has been found to have potential applications in scientific research due to its unique chemical structure and properties. The purpose of 5]decan-3-one.

Mechanism of Action

The mechanism of action of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors, leading to the modulation of various biochemical pathways. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one is its unique chemical structure, which makes it a promising candidate for drug discovery. It has also been found to have a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, its synthesis method can be complex, and the compound may have limited solubility in certain solvents, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of its mechanism of action, which can provide insights into its potential applications in drug discovery. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one involves the reaction of 3-methylquinoxaline-2-carbaldehyde with 2-azaspiro[4.5]decan-3-one in the presence of a base and a solvent. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields the desired product in good yield and purity.

Scientific Research Applications

2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for drug discovery.

properties

IUPAC Name

2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14-17(21-16-8-4-3-7-15(16)20-14)12-22-13-19(11-18(22)23)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSSRPJZAWGRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3CC4(CCCCC4)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methylquinoxalin-2-YL)methyl]-2-azaspiro[4.5]decan-3-one

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